molecular formula C17H19FN4 B6460384 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549044-72-4

2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6460384
CAS No.: 2549044-72-4
M. Wt: 298.36 g/mol
InChI Key: WSCOWKZHFUWNRW-UHFFFAOYSA-N
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Description

2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic compound featuring a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridine ring or other functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used to study the effects of fluorinated pyridine derivatives on biological systems. Its structure could interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine could be investigated for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine would depend on its specific interactions with molecular targets. The fluoropyridine moiety could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: A simpler fluorinated pyridine derivative.

    4-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.

    Octahydropyrrolo[2,3-c]pyrrole: The core structure without the fluoropyridine moiety.

Uniqueness

2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is unique due to its combination of a fluoropyridine moiety with an octahydropyrrolo[2,3-c]pyrrole core. This unique structure may confer specific biological activities and chemical properties not seen in simpler analogues.

Properties

IUPAC Name

1-[(3-fluoropyridin-4-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4/c18-15-9-19-7-4-13(15)10-21-8-5-14-11-22(12-16(14)21)17-3-1-2-6-20-17/h1-4,6-7,9,14,16H,5,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCOWKZHFUWNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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